N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an ethanamine side chain. It is often studied for its potential pharmacological properties and its interactions with various biological systems.
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-4-13-7-8-5-10(14-2)11(15-3)6-9(8)12;/h5-6,13H,4,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHCPZWPYSPTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1Br)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the bromination of 2,5-dimethoxybenzaldehyde followed by a series of reactions to introduce the ethanamine side chain. One common method involves the following steps:
Bromination: 2,5-dimethoxybenzaldehyde is treated with bromine in the presence of a suitable solvent to yield 2-bromo-4,5-dimethoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Substitution: The alcohol is then converted to a bromide using phosphorus tribromide.
Amination: The bromide is reacted with ethanamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding phenethylamine without the bromine atom.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its interactions with serotonin receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects, including its role as a psychoactive substance.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. It acts as a partial agonist, modulating the activity of these receptors and influencing neurotransmitter release. This interaction can lead to various physiological and psychological effects, including altered perception and mood.
Comparison with Similar Compounds
Similar Compounds
2C-B (4-bromo-2,5-dimethoxyphenethylamine): A well-known psychedelic compound with similar structural features.
25B-NBOMe (4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine): Another compound with similar pharmacological properties but with a different substitution pattern.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern and its potential for diverse chemical reactions. Its interactions with serotonin receptors also make it a compound of interest for studying the mechanisms of psychoactive substances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
